molecular formula C8H6F3NO B12976368 3-Amino-2-(trifluoromethyl)benzaldehyde

3-Amino-2-(trifluoromethyl)benzaldehyde

Cat. No.: B12976368
M. Wt: 189.13 g/mol
InChI Key: BEBFVIGRPLLXRF-UHFFFAOYSA-N
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Description

3-Amino-2-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H6F3NO It is characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(trifluoromethyl)benzaldehyde typically involves the introduction of the trifluoromethyl group and the amino group onto a benzaldehyde core. One common method involves the nitration of 2-(trifluoromethyl)benzaldehyde followed by reduction to introduce the amino group. The reaction conditions often require the use of strong acids for nitration and reducing agents such as hydrogen gas or metal catalysts for the reduction step .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize yield and purity. The use of automated systems and real-time monitoring ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-2-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Amino-2-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity. These interactions can modulate various biochemical pathways, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the trifluoromethyl and amino groups on the benzaldehyde core. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its isomers. The trifluoromethyl group significantly enhances the compound’s stability and lipophilicity, making it more effective in various applications .

Properties

Molecular Formula

C8H6F3NO

Molecular Weight

189.13 g/mol

IUPAC Name

3-amino-2-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)7-5(4-13)2-1-3-6(7)12/h1-4H,12H2

InChI Key

BEBFVIGRPLLXRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)C(F)(F)F)C=O

Origin of Product

United States

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